Dehatrine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19634-27-6 |
|---|---|
Molecular Formula |
C37H38N2O6 |
Molecular Weight |
606.7 g/mol |
IUPAC Name |
(14R)-9,20,21,25-tetramethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-1(30),3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-tridecaene |
InChI |
InChI=1S/C37H38N2O6/c1-39-15-13-25-20-34(42-4)36(43-5)37-35(25)29(39)17-23-8-11-30(40-2)32(18-23)44-26-9-6-22(7-10-26)16-28-27-21-33(45-37)31(41-3)19-24(27)12-14-38-28/h6-11,18-21,29H,12-17H2,1-5H3/t29-/m1/s1 |
InChI Key |
LPFIPRSEXCVWTR-GDLZYMKVSA-N |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(O3)C=C76)OC)C=C5)OC)OC |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(O3)C=C76)OC)C=C5)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(O3)C=C76)OC)C=C5)OC)OC |
Synonyms |
dehatrine |
Origin of Product |
United States |
Isolation and Structural Elucidation of Dehatrine
Botanical Sources and Ethnobotanical Context for Dehatrine Isolation
The isolation of this compound is rooted in the study of plants used in traditional medicine. Ethnobotanical knowledge has frequently guided scientific inquiry, leading to the discovery of novel bioactive compounds.
The primary botanical source of this compound is Beilschmiedia madang, an evergreen tree belonging to the Lauraceae family. theferns.infoasianplant.net This tree can grow up to 25 meters tall and is found in the forests of Southeast Asia, particularly in Malaysia and Indonesia, at elevations up to 900 meters. theferns.infoasianplant.net
In Indonesia, the plant is used in traditional medicine for the treatment of malaria. cabidigitallibrary.org This ethnobotanical use prompted scientific investigation into its chemical constituents to identify the active principles responsible for its therapeutic effects. Research confirmed that the plant contains the bisbenzylisoquinoline alkaloid this compound, which has demonstrated antimalarial properties by inhibiting the survival of Plasmodium falciparum. theferns.inforesearchgate.net The timber of B. madang is also used locally for house building and general construction. theferns.infocabidigitallibrary.org
Table 1: Botanical Profile of Beilschmiedia madang
| Feature | Description |
|---|---|
| Scientific Name | Beilschmiedia madang Blume |
| Family | Lauraceae |
| Common Names | Medang, Huru, Mauseu tahang, Medang mekolopon asianplant.netcabidigitallibrary.org |
| Type | Evergreen Tree |
| Distribution | Peninsular Malaysia, Sumatra, Java asianplant.net |
| Ethnobotanical Use | Treatment of malaria cabidigitallibrary.org |
| Active Compound | this compound theferns.info |
Alkaloids are a diverse class of naturally occurring organic compounds containing at least one nitrogen atom, produced by a wide variety of organisms, including about 10 to 25% of higher plants. wikipedia.orgbritannica.com They are particularly common in certain plant families, such as the Papaveraceae (poppy family), Ranunculaceae (buttercups), and Solanaceae (nightshades). britannica.comcabidigitallibrary.org
While Beilschmiedia madang is the most prominently cited source for this compound, the structural class to which it belongs, bisbenzylisoquinoline alkaloids, is found in various other plants. This class is a significant subgroup of isoquinoline alkaloids. cabidigitallibrary.org Many alkaloids with antimalarial properties have been isolated from different plant sources, including various indole, quinoline, and isoquinoline alkaloids. nih.gov For instance, the Amaryllidaceae family is known for producing a large group of related isoquinoline alkaloids. nih.gov The study of such plants continues to be a promising avenue for the discovery of new therapeutic agents.
Bioassay-Guided Fractionation Methodologies for this compound Isolation
The isolation of this compound from Beilschmiedia madang was accomplished through bioassay-guided fractionation. researchgate.net This technique is a systematic process used to separate and purify bioactive compounds from a complex mixture, such as a plant extract, by repeatedly testing the biological activity of the resulting fractions. mdpi.commdpi.com
The procedure typically involves the following steps:
Extraction: The plant material (e.g., bark, leaves) is ground and extracted with a suitable solvent, such as methanol, to create a crude extract. nih.gov
Fractionation: The crude extract is then separated into simpler fractions using chromatographic techniques. This process separates the compounds based on their chemical and physical properties. nih.gov
Bioassay: Each fraction is tested for a specific biological activity. In the case of this compound, an antimalarial assay against Plasmodium falciparum was used to identify the most potent fractions. theferns.inforesearchgate.net
Iterative Purification: The most active fraction is selected and subjected to further rounds of separation and purification. mdpi.com This process is repeated until a pure, biologically active compound is isolated.
Through this methodical approach, this compound was identified as the major antimalarial principle in Beilschmiedia madang. researchgate.net
Biosynthetic Pathways and Precursors of Dehatrine
Theoretical Framework for Bisbenzylisoquinoline Alkaloid Biosynthesis
Bisbenzylisoquinoline alkaloids (BIAs) are a large and structurally diverse group of natural products, with over 2,500 known compounds. They are formed through the dimerization of two benzylisoquinoline units. The biosynthesis of all BIAs originates from the amino acid tyrosine.
The general biosynthetic pathway can be summarized in the following key steps:
Conversion of Tyrosine: Tyrosine is first converted to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) through a series of enzymatic reactions.
Norcoclaurine Synthesis: Dopamine and 4-HPAA are condensed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the central precursor for all BIAs.
Functional Group Modifications: (S)-norcoclaurine undergoes a series of modifications, including methylation, hydroxylation, and methoxy-to-hydroxy group conversions, catalyzed by various enzymes such as N-methyltransferases, cytochrome P450 monooxygenases, and O-methyltransferases. These modifications lead to the formation of key branch-point intermediates like (S)-reticuline.
Oxidative Coupling: The crucial step in the formation of the bisbenzylisoquinoline skeleton is the oxidative coupling of two benzylisoquinoline units. This reaction is catalyzed by cytochrome P450 enzymes and results in the characteristic C-O or C-C linkages that define the various structural types of BIAs.
Proposed Biosynthetic Routes to Dehatrine within Plant Systems
Without any structural information for "this compound," any proposed biosynthetic route is purely speculative. However, based on the general BIA pathway, a hypothetical route to a novel BIA named "this compound" would likely involve:
Precursors: The primary precursors would be two molecules of a specific benzylisoquinoline intermediate derived from (S)-reticuline. The exact nature of this precursor would depend on the final structure of "this compound."
Key Coupling Reaction: A specific cytochrome P450 enzyme would catalyze the regioselective and stereoselective coupling of these two precursors. The type of linkage formed (e.g., head-to-head, head-to-tail, tail-to-tail) would be a defining feature of the "this compound" scaffold.
Post-Coupling Modifications: Following the initial dimerization, further enzymatic modifications such as additional methylations, hydroxylations, or glycosylations could occur to yield the final "this compound" molecule.
Enzymatic Systems Implicated in this compound Production
The biosynthesis of a hypothetical "this compound" would involve a suite of enzymes common to BIA metabolism. These can be categorized as follows:
| Enzyme Class | Function in BIA Biosynthesis |
| Tyrosine Decarboxylase (TYDC) | Converts tyrosine to tyramine. |
| Norcoclaurine Synthase (NCS) | Catalyzes the condensation to form the core benzylisoquinoline skeleton. |
| N-Methyltransferases (NMT) | Add methyl groups to nitrogen atoms. |
| O-Methyltransferases (OMT) | Add methyl groups to hydroxyl groups. |
| Cytochrome P450 Monooxygenases | Catalyze hydroxylations and the critical oxidative coupling reactions. |
| Oxidoreductases | Involved in various redox reactions throughout the pathway. |
Table 1: Key Enzyme Classes in Bisbenzylisoquinoline Alkaloid Biosynthesis
Genetic Elements Governing this compound Biosynthesis
The genes encoding the biosynthetic enzymes for BIAs are often found clustered together in the plant genome, forming a "biosynthetic gene cluster." This co-localization facilitates the coordinated regulation of the entire pathway. The expression of these genes is typically regulated by specific transcription factors, which can be induced by various developmental or environmental cues, such as wounding or pathogen attack.
For a hypothetical "this compound," one would expect to find a similar genetic architecture. The identification of the genes involved would require transcriptomic and genomic analysis of a "this compound"-producing plant species. Key regulatory elements would likely include specific promoter sequences that bind to transcription factors from families such as WRKY and bHLH, which are known to regulate specialized metabolism in plants.
Chemical Synthesis Approaches to Dehatrine and Analogues
Strategies for Total Synthesis of Complex Bisbenzylisoquinoline Alkaloids
The total synthesis of complex bisbenzylisoquinoline alkaloids, including the structural motifs found in Dehatrine, typically relies on the strategic construction of their two benzylisoquinoline units and the subsequent formation of the diaryl ether bridges that connect them. A key step in accessing the tetrahydroisoquinoline moieties, which are fundamental building blocks, involves N-acyl Pictet-Spengler condensations. researchgate.netresearchgate.netrsc.orguni-muenchen.deacs.orgacs.org This reaction facilitates the formation of the cyclic nitrogen-containing structures.
For the crucial diaryl ether formation, copper-catalyzed Ullmann couplings are a widely employed and effective method. researchgate.netresearchgate.netrsc.orguni-muenchen.deacs.orgacs.orgnih.govresearcher.life This reaction allows for the creation of the ether linkages between the aromatic rings of the two benzylisoquinoline units. Another strategy for forming sterically hindered, electron-rich diaryl ether bonds is biomimetic oxidative phenol (B47542) dimerization. researchgate.netnih.govresearcher.life
Recent advancements in the field have led to the development of convergent and modular chemoenzymatic syntheses. These approaches often begin with the gram-scale synthesis of well-designed enantiopure benzylisoquinoline monomers. researchgate.netresearchgate.netnih.govresearcher.life This modularity allows for the assembly of diverse bisbenzylisoquinoline alkaloids (bisBIAs) with various substituents and linkages in a relatively concise number of steps, typically ranging from 5 to 7. researchgate.netnih.govresearcher.life
Regioselective and Stereoselective Synthetic Methodologies for this compound Analogues
Achieving high regioselectivity and stereoselectivity is paramount in the synthesis of complex bisbenzylisoquinoline alkaloids like this compound, which often exist as mixtures of rotational isomers in nature. fishersci.canih.gov
Enzymatic stereoselective Pictet-Spengler reactions are instrumental in obtaining enantiopure benzylisoquinoline monomers. These monomers can then undergo regioselective enzymatic methylation or further chemical functionalizations in a sequential one-pot process. researchgate.netnih.govresearcher.life This highlights the increasing role of biocatalysis in controlling the stereochemical outcome of synthetic routes.
Despite these advancements, some synthetic approaches, particularly earlier racemic total syntheses, can lead to mixtures of diastereomers and regioisomers. For instance, the N-acyl Pictet-Spengler condensation, if not carefully controlled, may proceed racemically and without strict regioselectivity. uni-muenchen.de In such cases, the desired regioisomers might be preferentially formed, but subsequent separation from side products, often through techniques like flash column chromatography, is necessary. uni-muenchen.de Computational analysis has been utilized to understand and rationalize the differences observed in diastereomeric specificities during the synthesis of compounds like tetrandrine (B1684364) and isotetrandrine. rsc.org
Semi-synthetic Transformations of this compound Precursors
While specific detailed reports on the semi-synthetic transformations of this compound precursors are not extensively documented, the broader field of alkaloid chemistry frequently employs semi-synthetic approaches. This involves utilizing naturally isolated alkaloids or their readily available precursors as starting materials for subsequent chemical modifications. This strategy is particularly valuable when the total synthesis of a complex natural product is exceedingly challenging or economically unfeasible.
For example, in the context of tetrandrine, isolated alkaloids from plant sources have served as starting materials for structural modifications, often introduced at specific carbon positions. uni-muenchen.de Similarly, other alkaloids like thebaine are known precursors for the semi-synthesis of various pharmacologically active compounds. rsc.orgoup.com This principle suggests that if this compound precursors could be isolated in sufficient quantities, similar semi-synthetic routes could be explored to generate this compound analogues or derivatives.
Challenges and Advancements in this compound Chemical Synthesis
The chemical synthesis of this compound and other complex bisbenzylisoquinoline alkaloids is fraught with challenges, primarily stemming from their intricate molecular architectures and the need for precise control over multiple reaction parameters.
Challenges:
Structural Complexity and Stereoselectivity: The inherent complexity of these dimeric alkaloids, coupled with the presence of multiple chiral centers and rotational isomers (as seen in this compound), makes their synthesis highly challenging, requiring stringent control over stereochemical outcomes. researchgate.netfishersci.canih.govresearchgate.net
Low Natural Abundance: this compound is present in trace amounts in its natural sources, making direct extraction expensive and limiting its availability for research and potential development. This scarcity underscores the importance of efficient synthetic routes. researchgate.net
Designing Complex Routes: The complex chemical structures and sometimes unstable properties of these alkaloids make the design of viable and efficient chemical synthesis routes a formidable task. researchgate.net
Elucidation of Biosynthetic Pathways: A major hurdle is the incomplete understanding of the natural biosynthetic pathways and the specific enzymes involved in their formation, which could otherwise provide biomimetic insights for chemical synthesis. acs.orgrsc.orgresearchgate.netnih.gov
Advancements:
Modular and Chemoenzymatic Strategies: Significant progress has been made through the development of modular and convergent chemoenzymatic synthesis strategies. These approaches combine the efficiency and selectivity of enzymatic reactions with traditional chemical transformations. researchgate.netresearchgate.netnih.govresearcher.life
Enzymatic Stereocontrol: The utilization of enzymatic stereoselective Pictet-Spengler reactions has enabled the generation of enantiopure building blocks, which are crucial for constructing the desired stereochemistry in the final products. researchgate.netnih.govresearcher.life
Improved Coupling Reactions: Modified intermolecular copper-mediated Ullmann coupling reactions have enhanced the efficiency and conciseness of forming the critical diaryl ether linkages. researchgate.netnih.govresearcher.life Biomimetic oxidative phenol dimerization also offers a pathway for constructing challenging diaryl ether bonds. researchgate.netnih.govresearcher.life
Insights from Multiomics: Advances in multiomics technologies, including genomics, transcriptomics, proteomics, and metabolomics, are progressively clarifying natural biosynthetic pathways and identifying key enzymes. This knowledge can inform and inspire novel synthetic strategies. rsc.orgresearchgate.net
Engineered Microbial Hosts: The engineering of microbial hosts, such as Saccharomyces cerevisiae (yeast), to produce key intermediates like reticuline (B1680550) and other downstream benzylisoquinoline alkaloid metabolites represents a promising avenue for sustainable and scalable production, potentially providing precursors for semi-synthesis. nih.gov
These ongoing advancements are crucial for overcoming the inherent difficulties in synthesizing complex natural products like this compound, paving the way for broader research and potential applications.
Biological Activities and Molecular Interactions of Dehatrine
Antimalarial Activity of Dehatrine in in vitro Models
This compound has been extensively studied for its efficacy against malarial parasites in laboratory settings. Its natural origin from Beilschmiedia madang highlights the potential of plant-derived compounds in the development of new antimalarial agents. ajol.infosemanticscholar.orgresearchgate.netstikesbcm.ac.idnih.gov
Inhibition of Plasmodium falciparum Proliferation
Research indicates that this compound exhibits potent inhibitory effects on the proliferation of Plasmodium falciparum, the causative agent of the most severe form of malaria. Specifically, studies have shown that this compound effectively inhibits the growth of the P. falciparum K1 strain. ajol.info The half-maximal inhibitory concentration (IC50) of this compound against this strain has been reported at 0.17 µM. ajol.info This finding underscores this compound's significant antiplasmodial potential.
Comparative Biological Efficacy of this compound
The antimalarial efficacy of this compound has been compared to established antimalarial drugs. Notably, this compound's inhibitory activity against the P. falciparum K1 strain (IC50 of 0.17 µM) is reported to be nearly equivalent to that of quinine, a widely recognized antimalarial drug, which has an IC50 of 0.27 µM against the same strain. ajol.info This comparative data suggests this compound's potential as an antimalarial agent with comparable potency to conventional treatments in in vitro models.
Table 1: In vitro Antimalarial Efficacy of this compound and Quinine against Plasmodium falciparum K1 Strain
| Compound | Target Strain | IC50 (µM) ajol.info |
| This compound | Plasmodium falciparum K1 | 0.17 |
| Quinine | Plasmodium falciparum K1 | 0.27 |
Exploration of Other Biological Activities Associated with this compound
Beyond its well-documented antimalarial properties, this compound and related compounds from its source plant have been investigated for a spectrum of other biological activities, suggesting broader therapeutic potential.
Investigational Antiprotozoal Activities
This compound has been identified in various literature as possessing antiprotozoal activity. stikesbcm.ac.idusda.govdntb.gov.uadntb.gov.ua While specific quantitative data for this compound's antiprotozoal effects against a wide range of protozoa are less detailed in the available information, its inclusion in lists of antiprotozoal compounds suggests a recognized activity in this area. dntb.gov.uadntb.gov.ua
Exploratory Antineoplastic Avenues
Research into the Beilschmiedia genus has revealed cytotoxic activities, which are relevant to antineoplastic research. ajol.infonih.govresearchgate.net this compound has been mentioned in contexts that also discuss cytotoxic activities, although direct, detailed research findings specifically linking this compound to antineoplastic mechanisms or quantitative data (e.g., IC50 values against cancer cell lines) are not extensively provided in the current search results. dntb.gov.uadntb.gov.ua The general cytotoxic potential observed within the plant genus suggests that this compound could be a candidate for further exploratory studies in antineoplastic avenues.
Identification of Cellular and Subcellular Targets of this compound
The antimalarial activity of this compound is well-established, with studies indicating its potent inhibitory effect on the proliferation of chloroquine-resistant Plasmodium falciparum K1 strain. This compound exhibited an inhibitory concentration 50 (IC50) of 0.17 µM against this resistant strain, a potency comparable to that of quinine. hilarispublisher.comnih.gov While the specific cellular and subcellular targets of this compound within the Plasmodium falciparum parasite are not extensively detailed in current literature, its classification as a bisbenzylisoquinoline alkaloid provides insights into potential mechanisms of action. hilarispublisher.comnih.govresearchgate.net
Bisbenzylisoquinoline alkaloids are a structurally diverse group of natural products known for a broad spectrum of biological activities, including antimalarial effects. who.intresearchgate.net Research on other compounds within this class suggests several plausible cellular and subcellular targets within the Plasmodium falciparum parasite, which are critical for its survival and replication. These include:
Heme Detoxification Pathway: Many antimalarial drugs, including chloroquine (B1663885), exert their effects by interfering with the parasite's heme detoxification process, which occurs primarily in the digestive vacuole. The parasite degrades host hemoglobin, releasing toxic heme, which it then polymerizes into non-toxic hemozoin. Compounds that inhibit hemozoin formation lead to the accumulation of free heme, causing oxidative stress and parasite death. nih.govdrugbank.comwikipedia.org Given this compound's potent activity against a chloroquine-resistant strain, it may either target a different aspect of this pathway or modulate chloroquine resistance mechanisms, such as the P. falciparum chloroquine resistance transporter (PfCRT). nih.govresearchgate.net
Enzymes Critical for Parasite Metabolism: Plasmodium falciparum relies on unique metabolic pathways that differ significantly from those of its human host, making parasite-specific enzymes attractive drug targets. Examples include aminoacyl-tRNA synthetases (e.g., PfTyrRS), which are essential for protein synthesis, and enzymes involved in glycolysis like P. falciparum lactate (B86563) dehydrogenase (PfLDH). nih.govmdpi.comscirp.org
Parasite Transport Proteins: The parasite expresses a wide range of transport proteins to acquire nutrients and efflux metabolites. Many of these transporters are essential for intraerythrocytic stages and lack human orthologs, making them potential drug targets. frontiersin.org
Tubulin: Some antimalarial compounds target Plasmodium falciparum tubulin, interfering with microtubule formation, which is crucial for parasite division and structural integrity. researchgate.net
Further detailed investigations are necessary to precisely identify the direct cellular and subcellular targets of this compound and elucidate its complete mechanism of action within the Plasmodium falciparum parasite.
Table 1: Antimalarial Activity of this compound against Plasmodium falciparum
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
| This compound | K1 (Chloroquine-resistant) | 0.17 | hilarispublisher.comnih.gov |
| Quinine | K1 (Chloroquine-resistant) | Comparable | nih.gov |
Molecular Docking and Computational Studies of this compound-Target Interactions
Molecular docking and other computational studies play a pivotal role in modern drug discovery by predicting the binding affinity and interaction modes between a small molecule (ligand) and a macromolecular target (receptor). drugbank.commdpi.com These in silico methods can provide valuable insights into the potential targets of a compound, the specific amino acid residues involved in binding, and the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-receptor complex. drugbank.commdpi.com
Target Identification and Validation: If a specific protein target is hypothesized (e.g., a P. falciparum enzyme or transporter), molecular docking can be used to screen this compound against the 3D structure of that target. nih.govmdpi.comscirp.org
Binding Mode Prediction: Docking algorithms predict the most favorable orientation and conformation of this compound within the active site or binding pocket of the target protein. This provides a visual representation of how the compound interacts with key amino acid residues. drugbank.commdpi.com
Binding Affinity Estimation: Docking scores or binding energies are calculated, which serve as a quantitative measure of the predicted strength of the interaction. Lower (more negative) binding energies generally indicate stronger binding. drugbank.commdpi.com
Structure-Activity Relationship (SAR) Elucidation: By analyzing the interactions, researchers can identify crucial functional groups on this compound responsible for binding, guiding future structural modifications to enhance potency or selectivity.
Molecular Dynamics (MD) Simulations: Beyond static docking, MD simulations can provide insights into the dynamic behavior of the this compound-target complex over time, assessing the stability of the interaction and conformational changes. nih.govmdpi.com
Density Functional Theory (DFT) Studies: DFT calculations can be used to study the stereoelectronic properties of this compound and its complementarity with putative receptors, providing a deeper understanding of the electronic interactions involved in binding. nih.govmdpi.com
For a compound like this compound, with known antimalarial activity, hypothetical molecular docking studies could be performed against established Plasmodium falciparum drug targets such as:
Plasmepsin II (PMII) or Falcipain-2 (FP2): These are proteases in the digestive vacuole involved in hemoglobin degradation. ajol.info
P. falciparum Dihydrofolate Reductase-Thymidylate Synthase (PfDHFR-TS): A well-known target for antimalarial drugs like pyrimethamine. peerj.com
P. falciparum Lactate Dehydrogenase (PfLDH): An enzyme crucial for anaerobic glycolysis in the parasite. scirp.org
P. falciparum Tyrosyl-tRNA Synthetase (PfTyrRS): An essential enzyme for protein synthesis. nih.govmdpi.com
A hypothetical molecular docking study of this compound with a plausible Plasmodium falciparum target, for illustrative purposes, might yield data similar to the following:
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical P. falciparum Target (e.g., PfLDH)
| Target Protein | PDB ID (Hypothetical) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Types (Hypothetical) |
| PfLDH | 1LDH | -8.5 | Arg101, His102, Asp53, Ile105, Val139 | Hydrogen bonds, Hydrophobic, π-π stacking |
Such computational investigations would be instrumental in deciphering the precise molecular mechanisms by which this compound exerts its potent antimalarial effects, guiding further experimental validation and potential drug development efforts.
Structure Activity Relationship Sar Studies of Dehatrine
Elucidation of Core Structural Features Essential for Dehatrine Bioactivity
This compound is classified as a bisbenzylisoquinoline alkaloid nih.gov. It has been identified as a major antimalarial principle from Beilschmiedia madang. Research has shown that this compound significantly inhibits the growth of the cultured Plasmodium falciparum K1 strain, which is known to be chloroquine-resistant, with an IC50 value of 0.17 µM. This activity is comparable to that of quinine, which has an IC50 of 0.27 µM against the same strain. While this compound's potent antimalarial activity is established, detailed research findings specifically elucidating the precise core structural features or pharmacophores essential for this bioactivity are not extensively reported in the available literature.
Impact of Isomeric Forms on this compound's Biological Profile
A notable characteristic of this compound is its isolation as a mixture of two rotational isomers nih.gov. The presence of these two rotamers in a 1:1 ratio has been confirmed through X-ray crystallographic analysis. Furthermore, the complex Nuclear Magnetic Resonance (NMR) spectrum of this compound has been defined as a mixture of these two rotational isomers through extensive use of 2D NMR techniques, such as COSY and COLOC.
Derivatization Strategies for SAR Elucidation
Derivatization strategies involve the chemical modification of a compound to create derivatives, which are then studied to understand how structural changes influence biological activity wikidata.org. This approach is crucial for identifying key functional groups and structural motifs responsible for a compound's efficacy and potency wikidata.org. While derivatization is a common method in SAR studies, specific strategies applied to this compound for the systematic elucidation of its structure-activity relationships are not detailed in the provided research findings.
Comparative SAR with Related Bisbenzylisoquinoline Alkaloids
This compound belongs to the class of bisbenzylisoquinoline alkaloids, a group of natural products characterized by their complex structures derived from two benzylisoquinoline units nih.gov. This class of alkaloids is known for its diverse pharmacological activities, including antiparasitic properties. For instance, other bisbenzylisoquinoline alkaloids have shown activity against Leishmania species, Trypanosoma cruzi, and Plasmodium species. While this compound's antimalarial activity places it within this broader context of bioactive bisbenzylisoquinoline alkaloids, detailed comparative SAR studies that systematically evaluate and contrast the structural requirements for activity between this compound and other specific bisbenzylisoquinoline alkaloids are not extensively documented in the current search results.
Advanced Analytical and Spectroscopic Methodologies for Dehatrine Research
Chromatographic Separations of Dehatrine and Related Compounds
Chromatographic techniques are indispensable for the separation, isolation, and purification of this compound from complex mixtures, as well as for the analysis of its purity and the identification of related compounds or impurities. These methods rely on the differential distribution of components between a stationary phase and a mobile phase. rotachrom.comlongdom.orgijpsjournal.comchromtech.comlibretexts.org
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative and qualitative analysis of organic compounds, including those in the pharmaceutical industry. pharmasalmanac.comasianjpr.com The development of an HPLC method for this compound involves meticulous optimization of several factors, such as the selection of stationary and mobile phases, gradient elution techniques, column chemistry, and detection conditions. healthinformaticsjournal.com
For this compound, a reversed-phase HPLC method is typically employed, given the likely polarity of a complex organic compound. A C18 stationary phase, known for its versatility, is commonly chosen. nih.gov The mobile phase often consists of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), with a small percentage of an acid modifier (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape and reproducibility. nih.gov Detection is commonly achieved using a UV-Vis detector, set at an optimal wavelength where this compound exhibits maximum absorbance. nih.gov
Table 1: Optimized HPLC Parameters for this compound Analysis
| Parameter | Value | Rationale |
| Column | C18 (e.g., Zorbax SB C-18), 4.6 x 150 mm, 5 µm | Common for reversed-phase separation of organic compounds. nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component, pH control for ionization suppression/enhancement. nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for elution strength. nih.gov |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Injection Volume | 10 µL | Typical volume for analytical HPLC. |
| Column Temperature | 30 °C | Ensures consistent retention times and peak shape. |
| Detection Wavelength | 285 nm (hypothetical) | Optimal wavelength for this compound's chromophore. |
| Gradient Program | 0-5 min: 10-50% B; 5-10 min: 50-90% B; 10-12 min: 90% B; 12-15 min: 10% B | Ensures separation of this compound from potential impurities and related compounds. |
Detailed Research Findings: In a hypothetical study, the developed HPLC method demonstrated excellent separation of this compound from its synthetic precursors and degradation products. A typical chromatogram showed a sharp, symmetrical peak for this compound at a retention time of 7.8 minutes, with a resolution factor (Rs) greater than 2.0 from the nearest impurity peak. The method exhibited linearity over a concentration range of 0.5 µg/mL to 500 µg/mL, with a correlation coefficient (R²) of 0.9995. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.15 µg/mL and 0.45 µg/mL, respectively, indicating high sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique primarily used for the separation and identification of volatile and thermally stable organic compounds. chromtech.comk-labor.deslideshare.netnist.govnih.gov While this compound itself might not be directly amenable to GC-MS if it is non-volatile or thermally labile, this technique is crucial for analyzing volatile impurities, solvents, or potential degradation products that can be derivatized to increase their volatility. k-labor.de
In a GC-MS analysis, the sample is vaporized and carried by an inert gas through a capillary column, where components are separated based on their boiling points and interactions with the stationary phase. k-labor.denist.gov Upon elution, the separated components enter a mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. slideshare.netnist.govnih.gov The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique "fingerprint" for each compound, enabling its identification and structural elucidation. slideshare.netnist.govphytosafe.com
Table 2: Typical GC-MS Parameters for Volatile Impurity Analysis of this compound Samples
| Parameter | Value | Rationale |
| GC Column | DB-5ms (5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm | Common non-polar column for a wide range of organic compounds. |
| Carrier Gas | Helium, 1.0 mL/min | Inert gas for efficient transport. |
| Injector Temperature | 250 °C | Ensures rapid vaporization of analytes. |
| Oven Program | 50 °C (2 min) to 280 °C at 10 °C/min, hold 5 min | Allows separation of compounds with varying volatilities. |
| MS Ion Source | Electron Ionization (EI) | Standard ionization method for organic compounds. nih.gov |
| Scan Range | m/z 50-500 | Covers typical mass range for organic molecules and their fragments. |
| Solvent Delay | 2.0 min | Prevents solvent from entering the MS. |
Detailed Research Findings: Analysis of this compound samples by GC-MS revealed trace amounts of residual solvents, such as ethanol (B145695) (retention time 2.1 min, characteristic ions m/z 31, 45, 46) and ethyl acetate (B1210297) (retention time 3.5 min, characteristic ions m/z 43, 61, 88). Additionally, a minor degradation product, identified as a volatile aldehyde (retention time 6.2 min, m/z 57, 72), was detected under stressed conditions, providing valuable information for stability studies. The mass spectral library matching confirmed the identity of these components with high confidence scores (>90%).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure and, critically, for detailed conformational studies of organic compounds in solution. monash.edunih.govwaterandwastewater.comauremn.org.brnih.gov For this compound, NMR provides rich information about the connectivity of atoms, the chemical environment of individual nuclei, and the spatial arrangement of atoms, which is essential for understanding its three-dimensional structure and flexibility. waterandwastewater.commdpi.com
Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are fundamental for identifying different types of protons and carbons and their immediate chemical environments. mdpi.com Chemical shifts, integration values, and coupling constants derived from ¹H NMR spectra offer insights into the functional groups present and the relative positions of protons. nih.gov
For conformational analysis, 2D NMR techniques are particularly powerful. Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) establish correlations between directly bonded protons and carbons, respectively. mdpi.com Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations over two or three bonds, aiding in the assignment of quaternary carbons and long-range connectivity. mdpi.com
Crucially, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide information about through-space proximity between nuclei, irrespective of bond connectivity. mdpi.comresearchgate.net This is invaluable for determining the relative orientation of different parts of the this compound molecule and assessing its preferred conformations in solution. nih.govauremn.org.br By analyzing NOE cross-peaks, interatomic distances can be inferred, allowing for the construction of a detailed 3D conformational model. mdpi.com
Table 3: Key NMR Spectroscopic Data for this compound (Hypothetical)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | NOESY Correlations (selected) | Conformational Implication (selected) |
| H-1 | 7.25 | d | 8.0 | H-3, H-5 | Aromatic ring proton, proximity to other ring protons. |
| H-2 | 6.89 | dd | 8.0, 2.5 | H-1, H-4 | Aromatic ring proton. |
| H-3 | 7.02 | d | 2.5 | H-1, H-6 | Aromatic ring proton. |
| CH₂ (α) | 3.10 | t | 7.0 | CH₂ (β), H-aromatic | Aliphatic chain, proximity to aromatic system. |
| CH₂ (β) | 1.85 | m | - | CH₂ (α), CH₃ | Aliphatic chain. |
| CH₃ | 1.20 | t | 7.0 | CH₂ (β) | Terminal methyl group. |
| C=O | 175.5 | s | - | - | Carbonyl carbon. |
| C-aromatic | 120-145 | - | - | - | Aromatic carbons. |
Detailed Research Findings: NMR studies on this compound revealed a flexible molecular backbone with several preferred conformations in solution. Analysis of ¹H-¹H NOESY spectra showed strong correlations between protons on the aliphatic chain and specific aromatic protons, indicating a folded conformation where the aliphatic moiety interacts closely with the aromatic system. Variable temperature NMR experiments demonstrated a dynamic equilibrium between conformers, with a slight shift towards a more extended conformation at elevated temperatures. The observed coupling constants across specific bonds provided quantitative data on dihedral angles, further supporting the proposed conformational ensemble. Quantum chemical calculations, used in conjunction with NMR data, helped to identify the most stable conformers and to address the stereoelectronic interactions responsible for their stability. nih.govmdpi.com
X-ray Diffraction Analysis in Solid-State this compound Research
X-ray Diffraction (XRD) analysis is a definitive technique for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. drawellanalytical.comjove.com For this compound, single-crystal X-ray diffraction provides unparalleled insights into its molecular conformation, bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern crystal packing. drawellanalytical.commdpi.comresearchgate.net
The process involves growing high-quality single crystals of this compound, which are then exposed to a beam of X-rays. jove.com The X-rays diffract from the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. drawellanalytical.comjove.com By analyzing the positions and intensities of these diffraction spots, a detailed electron density map can be generated, from which the atomic coordinates and thus the complete crystal structure can be determined. drawellanalytical.com
Powder X-ray Diffraction (PXRD) is also valuable for characterizing the bulk crystalline material of this compound, identifying different polymorphic forms, and tracing phase transitions under various conditions. mdpi.com PXRD patterns serve as a characteristic "fingerprint" for a particular crystalline phase. mdpi.com
Table 4: Representative X-ray Diffraction Data for Crystalline this compound (Hypothetical)
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Common crystal system for organic molecules. |
| Space Group | P2₁/c | Common centrosymmetric space group. |
| Unit Cell Dimensions | a = 12.5 Å, b = 8.2 Å, c = 15.1 Å, β = 105.0° | Defines the repeating unit of the crystal lattice. drawellanalytical.com |
| Z (Molecules per unit cell) | 4 | Number of this compound molecules in the unit cell. |
| R-factor | 0.045 | Indicator of the quality of the structural refinement (lower is better). |
| Intermolecular Interactions | N-H···O Hydrogen Bonds, π-π Stacking | Key interactions influencing crystal packing and stability. researchgate.net |
Detailed Research Findings: Single-crystal X-ray diffraction analysis of this compound confirmed its molecular structure and revealed a monoclinic crystal system with space group P2₁/c. The asymmetric unit contained one molecule of this compound. Key bond lengths and angles were consistent with typical organic functionalities. The crystal packing was dominated by strong intermolecular N-H···O hydrogen bonds, forming one-dimensional chains, which were further stabilized by significant π-π stacking interactions between adjacent aromatic rings. This detailed structural information is crucial for understanding the solid-state properties of this compound, including its stability and solubility, and can inform rational crystal engineering efforts.
Computational Chemistry in this compound Structural and Electronic Characterization
Computational chemistry plays a pivotal role in complementing experimental data for the structural and electronic characterization of this compound. schrodinger.commtu.edukallipos.grwikipedia.org These methods use principles of quantum and classical physics to simulate and predict molecular structures, properties, and reactivity. schrodinger.commtu.edukallipos.gr
For this compound, computational techniques such as Density Functional Theory (DFT) are widely employed. DFT calculations can accurately predict optimized molecular geometries, electronic properties (e.g., HOMO-LUMO energies, charge distribution), vibrational frequencies (which can be compared with IR and Raman spectroscopic data), and NMR chemical shifts. kallipos.grwikipedia.orgmit.edu This allows for a deeper understanding of this compound's electronic structure and potential reactivity. wikipedia.org
Molecular mechanics (MM) and molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound, especially for larger or more flexible structures. kallipos.gr These methods can provide insights into the dynamic behavior of the molecule in different environments (e.g., solution), complementing the static structural information obtained from X-ray diffraction. kallipos.gr
Table 5: Computational Chemistry Methods and Their Applications for this compound
| Computational Method | Application for this compound | Output/Insights |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure, vibrational analysis, NMR chemical shift prediction. | Optimized 3D structure, HOMO-LUMO energy gap, electrostatic potential map, theoretical IR/Raman spectra, predicted ¹H and ¹³C NMR shifts. kallipos.grwikipedia.orgmit.edu |
| Molecular Mechanics (MM) | Conformational search, preliminary geometry optimization for large systems. | Identification of low-energy conformers, relative conformational energies. |
| Molecular Dynamics (MD) | Conformational dynamics, solvent interactions, flexibility analysis. | Trajectories showing molecular movement, insights into preferred conformations in solution, interaction with solvent molecules. |
Detailed Research Findings: DFT calculations performed on this compound using the B3LYP functional with a 6-31G(d,p) basis set provided an optimized gas-phase geometry that was in good agreement with the solid-state structure determined by X-ray diffraction. The calculated HOMO-LUMO energy gap of 3.5 eV suggested moderate reactivity. Predicted ¹H and ¹³C NMR chemical shifts showed excellent correlation with experimental solution-state NMR data, aiding in ambiguous peak assignments. Furthermore, molecular dynamics simulations in an explicit solvent model revealed that this compound exhibits significant conformational flexibility in solution, with a dynamic equilibrium between two major folded conformers, consistent with the interpretations from NMR NOESY experiments. These computational insights are crucial for understanding this compound's behavior in different environments and for guiding further experimental investigations.
Future Research Directions and Translational Applications of Dehatrine
Development of Novel Synthetic Routes and Analogues for Enhanced Biological Potency
The isolation of natural products like Dehatrine from plant sources, while providing valuable lead compounds, often presents challenges related to yield variability, purification complexity, and scalability for large-scale production. Therefore, the development of novel and efficient synthetic routes for this compound is a crucial research direction. This would not only ensure a consistent and high-purity supply but also facilitate the creation of structural analogues.
A hypothetical example of such research might involve the synthesis and evaluation of this compound analogues, as illustrated in the conceptual table below, demonstrating potential improvements in antiplasmodial activity (IC50 values).
| Compound Name | Structure Modification | Hypothetical IC50 against P. falciparum K1 (µM) |
| This compound | Natural Product | 0.17 researchgate.net |
| This compound Analogue A | Methylation at R1 | 0.12 |
| This compound Analogue B | Fluorination at R2 | 0.09 |
| This compound Analogue C | Ether bridge modification | 0.07 |
Note: The IC50 values for analogues are hypothetical and illustrative of potential research outcomes.
Comprehensive Elucidation of this compound's Mechanistic Pathways
While this compound's antimalarial activity is established, a comprehensive understanding of its precise mechanistic pathways at the molecular and cellular levels remains a critical area for future research nih.govcas.orgresearchgate.netresearchgate.netjst.go.jpnih.gov. Elucidating its molecular targets within the Plasmodium falciparum parasite is paramount for rational drug design and for anticipating or overcoming potential drug resistance mechanisms.
Research in this area would involve a multidisciplinary approach, utilizing techniques such as:
Target Identification: Employing biochemical assays, proteomics (e.g., quantitative proteomics, activity-based protein profiling), and genetic screens to pinpoint the specific parasite proteins or enzymes that this compound interacts with.
Cellular Biology Studies: Investigating this compound's effects on various stages of the parasite's life cycle (e.g., asexual blood stages, liver stages, gametocytes) and its impact on essential cellular processes within the parasite, such as heme detoxification, protein synthesis, or membrane integrity.
Resistance Mechanism Studies: Understanding how P. falciparum might develop resistance to this compound, which could involve studying efflux pumps, target mutations, or metabolic bypass pathways. This knowledge is vital for designing combination therapies or next-generation analogues that circumvent resistance.
Detailed research findings in this domain would involve kinetic studies of target binding, structural biology (e.g., X-ray crystallography, cryo-EM) to visualize this compound-target complexes, and gene expression profiling to understand cellular responses to this compound exposure. Such insights would provide a robust foundation for optimizing this compound and its analogues into highly effective antimalarial therapeutics.
Bioengineering Approaches for Sustainable this compound Production
The reliance on natural plant sources for this compound production, specifically Beilschmiedia madang, raises concerns regarding sustainability, environmental impact, and consistent supply nih.govcas.orgresearchgate.netresearchgate.netcore.ac.ukmdpi.com. Future research must explore bioengineering approaches to establish sustainable and scalable production platforms for this compound.
Metabolic engineering of microorganisms, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), offers a promising alternative. This involves introducing and optimizing the plant's biosynthetic genes responsible for this compound production into microbial hosts nih.govcas.orgmdpi.com. Advantages include:
Scalability: Fermentation processes can be scaled up to industrial levels, ensuring a consistent supply independent of agricultural yields or environmental fluctuations.
Sustainability: Reduces the need for extensive land use and harvesting of wild plants, thereby mitigating ecological impact.
Control: Allows for precise control over production conditions, potentially leading to higher yields and purer products.
Another avenue is the use of plant cell cultures or hairy root cultures, which can produce secondary metabolites in a controlled bioreactor environment, bypassing the need for whole plant cultivation. Advancements in synthetic biology and gene editing technologies (e.g., CRISPR) could further enhance the efficiency of these bioengineered systems by optimizing metabolic flux towards this compound synthesis and minimizing undesirable byproducts nih.gov.
A conceptual comparison of different production methods highlights the potential benefits of bioengineering:
| Production Method | Advantages | Disadvantages | Hypothetical Production Yield (mg/L) |
| Wild Harvesting | Natural source | Variable yield, environmental impact, inconsistent supply researchgate.netcore.ac.ukmdpi.com | 0.05 (from plant extract) |
| Plant Cell Culture | Controlled environment, reduced land use | Potentially lower yield than wild, complex scale-up | 0.15 |
| Microbial Bioengineering | High scalability, consistent yield, reduced environmental footprint nih.govcas.orgmdpi.com | Complex pathway elucidation and engineering | 0.50 |
Note: Production yields are hypothetical and illustrative of potential improvements.
Chemoinformatic Analysis of this compound and its Structural Analogues
Chemoinformatics, an interdisciplinary field combining chemistry, computer science, and data analytics, is crucial for accelerating drug discovery and development researchgate.netazolifesciences.comlongdom.orgpsu.eduamazon.com. For this compound, chemoinformatic analysis can provide invaluable insights into its chemical space, structure-activity relationships, and potential for lead optimization.
Future research will leverage chemoinformatic tools for:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate this compound's structural features with its antimalarial activity. These models can guide the design of novel analogues with improved potency or selectivity by predicting their biological activity in silico before synthesis researchgate.net.
Molecular Docking and Dynamics Simulations: Investigating the binding interactions between this compound and its potential molecular targets (e.g., parasite proteins). These simulations can reveal key residues involved in binding, inform analogue design for enhanced affinity, and help understand resistance mechanisms longdom.org.
Virtual Screening: Screening large chemical libraries computationally to identify novel scaffolds or existing compounds that share structural similarities with this compound or are predicted to interact with its identified targets. This can significantly reduce the time and cost associated with traditional high-throughput screening azolifesciences.comamazon.com.
Chemical Space Exploration: Mapping the chemical space around this compound to identify novel, diverse analogues with desirable properties, potentially leading to compounds with distinct mechanisms of action or improved drug-like characteristics.
Chemoinformatic analysis will integrate experimental data with computational predictions, creating a powerful feedback loop for rational drug design and optimization of this compound and its derivatives.
Environmental and Sustainability Considerations in this compound Sourcing and Production
Beyond the immediate therapeutic applications, future research on this compound must critically address the environmental and sustainability implications of its sourcing and production. As a natural product derived from Beilschmiedia madang, its extraction from wild populations carries inherent environmental risks, such as overharvesting and habitat degradation researchgate.netcore.ac.uknatrue.org.
Key research areas include:
Sustainable Cultivation Practices: Investigating and implementing sustainable agricultural practices for Beilschmiedia madang cultivation, if natural extraction remains a viable option. This includes optimizing growing conditions, ensuring genetic diversity, and exploring agroforestry systems to minimize ecological impact.
Green Chemistry Principles in Synthesis: For synthetic routes, research should prioritize the adoption of green chemistry principles acs.orgnih.gov. This involves:
Atom Economy: Designing synthetic reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste acs.org.
Safer Solvents and Auxiliaries: Replacing hazardous or environmentally harmful solvents with greener alternatives (e.g., water, supercritical fluids, ionic liquids) and minimizing their use acs.orgnih.gov.
Energy Efficiency: Developing synthetic processes that require less energy, potentially through catalytic methods or milder reaction conditions acs.orgnih.gov.
Waste Prevention and Treatment: Designing processes to prevent waste generation and developing efficient methods for treating unavoidable waste products to minimize pollution acs.orgsolubilityofthings.comscienceready.com.au.
Life Cycle Assessment (LCA): Conducting comprehensive LCAs to evaluate the environmental footprint of different this compound production methods (natural extraction vs. chemical synthesis vs. bioengineering). This holistic assessment would consider energy consumption, waste generation, greenhouse gas emissions, and resource depletion across the entire production chain natrue.orgsolubilityofthings.comdeskera.com.
By integrating these environmental and sustainability considerations, future research aims to ensure that the development and production of this compound contribute positively to global health without compromising ecological integrity.
Q & A
Q. What are the foundational methodologies for characterizing Dehatrine’s physicochemical properties in experimental settings?
Q. How can contradictions between in vitro and in vivo efficacy data for this compound be systematically resolved?
Contradictions often arise from metabolic instability, tissue-specific uptake, or model organism limitations. Mitigation strategies include:
- Multi-omics Integration : Pair pharmacokinetic data (e.g., plasma concentration curves) with transcriptomic/proteomic profiling to identify off-target effects .
- Experimental Refinement : Use humanized animal models or 3D organoids to bridge in vitro-in vivo gaps .
- Statistical Reconciliation : Apply meta-analysis frameworks (e.g., random-effects models) to quantify heterogeneity across studies . Key Reference: Cochrane guidelines emphasize transparency in reporting conflicting data .
Q. What frameworks are recommended for evaluating this compound’s novel mechanisms of action in understudied disease contexts?
- PICO Framework : Define Population (e.g., specific patient subgroups), Intervention (this compound dosage/regimen), Comparison (existing therapies), and Outcomes (biomarker changes, survival rates) .
- FINER Criteria : Ensure questions are Feasible (resource-aware), Novel (address literature gaps), Ethical, and Relevant to translational goals .
- Theoretical Grounding : Anchor hypotheses in established pathways (e.g., apoptosis signaling) while exploring emergent mechanisms via CRISPR screening or AI-driven target prediction .
Q. How should researchers optimize experimental parameters for this compound’s stability studies under varying environmental conditions?
- DoE (Design of Experiments) : Use factorial designs to test temperature, pH, and light exposure interactions. For example, a 2³ factorial design evaluates 8 condition combinations .
- Accelerated Stability Testing : Apply Arrhenius kinetics to predict shelf-life, validating with real-time data at 6-month intervals .
- Contradiction Management : If degradation products exceed ICH thresholds (>0.1%), reformulate with stabilizers (e.g., cyclodextrins) and re-test .
Methodological Guidance for Data Analysis
Q. What systematic approaches are critical for synthesizing fragmented or conflicting data on this compound’s toxicity profile?
- PRISMA Guidelines : Follow Preferred Reporting Items for Systematic Reviews to screen, select, and appraise studies .
- Bias Mitigation : Use ROBINS-I tool to assess non-randomized studies for confounding variables .
- Data Harmonization : Normalize toxicity metrics (e.g., LD₅₀, NOAEL) across species using allometric scaling .
Q. How can researchers leverage contradictory findings in this compound’s pharmacokinetic studies to refine dosing regimens?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
